1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(2,6-dimethylphenoxy)ethanone
Description
Properties
Molecular Formula |
C22H24N2O2S |
|---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-(2,6-dimethylphenoxy)ethanone |
InChI |
InChI=1S/C22H24N2O2S/c1-15-6-5-7-16(2)21(15)26-14-20(25)24-12-10-17(11-13-24)22-23-18-8-3-4-9-19(18)27-22/h3-9,17H,10-14H2,1-2H3 |
InChI Key |
UIHDQSWNCMQPNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 2-Aminothiophenol
The benzothiazole core is synthesized via cyclocondensation of 2-aminothiophenol with carbonyl-containing intermediates. For example:
-
Method A : Reacting 2-aminothiophenol with 4-piperidone hydrochloride in the presence of sodium metabisulfite (Na₂S₂O₅) in DMF under reflux yields 4-(1,3-benzothiazol-2-yl)piperidine. This method achieves 85–93% yields due to efficient cyclization under mild conditions.
-
Method B : Using ionic liquids like [bmim][FeCl₄] in ethanol under reflux enhances reaction rates (1.3 h) and yields (87%).
Key Data :
Preparation of 2-(2,6-Dimethylphenoxy)acetic Acid
Alkylation of 2,6-Dimethylphenol
The phenoxy fragment is introduced via Williamson ether synthesis:
-
2,6-Dimethylphenol reacts with chloroacetyl chloride in the presence of K₂CO₃ in acetone, yielding 2-(2,6-dimethylphenoxy)acetyl chloride. Subsequent hydrolysis with aqueous NaOH produces 2-(2,6-dimethylphenoxy)acetic acid (78% yield).
Optimization :
Coupling of Piperidine and Phenoxy Fragments
Acylation of 4-(1,3-Benzothiazol-2-yl)piperidine
The final ketone bond is formed via nucleophilic acyl substitution:
-
Method C : Reacting 4-(1,3-benzothiazol-2-yl)piperidine with 2-(2,6-dimethylphenoxy)acetyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base yields the target compound (82% purity, 68% yield).
-
Method D : Microwave-assisted coupling in PEG-400/water reduces reaction time to 8 minutes (76% yield).
Key Data :
| Method | Reagent | Base | Solvent | Time | Yield |
|---|---|---|---|---|---|
| C | Acetyl chloride | TEA | DCM | 6 h | 68% |
| D | Microwave, PEG-400 | – | H₂O | 8 min | 76% |
Alternative One-Pot Strategies
Tandem Cyclization-Acylation
A patent-pending method combines benzothiazole formation and acylation in a single pot:
-
2-Aminothiophenol, 4-piperidone, and 2-(2,6-dimethylphenoxy)acetyl chloride are heated in DMF with NaHCO₃.
-
The reaction proceeds via in situ imine formation, cyclization, and acylation, achieving 71% yield.
Advantages :
Structural Confirmation and Characterization
Spectroscopic Analysis
-
¹H NMR : Signals at δ 2.38 ppm (piperidine CH₂), 2.53 ppm (N-CH₃), and 6.55–8.10 ppm (aromatic protons) confirm the structure.
-
IR : Bands at 1645 cm⁻¹ (C=O) and 3432 cm⁻¹ (NH) validate the ketone and amine groups.
Industrial-Scale Considerations
Chemical Reactions Analysis
1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(2,6-dimethylphenoxy)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the benzothiazole or piperidine rings are replaced with other substituents.
Common reagents and conditions used in these reactions include organic solvents (e.g., dimethylformamide), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions vary depending on the specific reagents and conditions used.
Scientific Research Applications
Structure and Composition
- IUPAC Name : 1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-(2,6-dimethylphenoxy)ethanone
- Molecular Formula : C23H26N2O2S
- Molecular Weight : 394.5 g/mol
- SMILES Notation : CCC1=CC=C(C=C1)OC(C)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3
Structural Representation
The compound features a piperidine ring substituted with a benzothiazole moiety and a phenoxy group, contributing to its biological activity.
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of benzothiazole compounds exhibit significant anticancer properties. The compound has been studied for its ability to inhibit specific cancer cell lines. For instance, a study demonstrated that benzothiazole derivatives could induce apoptosis in cancer cells by modulating pathways associated with cell survival and proliferation.
Case Study : A recent investigation into similar benzothiazole compounds showed a marked reduction in tumor size in murine models when treated with these compounds, suggesting potential therapeutic benefits for human cancers as well .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Benzothiazole derivatives have been shown to possess antibacterial and antifungal properties.
Case Study : A study assessed the antibacterial efficacy of benzothiazole derivatives against various pathogens, indicating that modifications in the piperidine ring could enhance activity against resistant strains of bacteria .
Neuropharmacology
Research into the neuropharmacological effects of benzothiazole-based compounds has revealed their potential as neuroprotective agents. The compound may interact with neurotransmitter systems, providing insights into treatments for neurodegenerative diseases.
Case Study : Experimental trials have indicated that certain benzothiazole derivatives can protect neuronal cells from oxidative stress, which is a contributing factor in diseases like Alzheimer's .
Table 1: Summary of Biological Activities of Related Compounds
| Compound Name | Activity Type | Model Used | Key Findings |
|---|---|---|---|
| Compound A | Anticancer | Murine model | Significant tumor reduction observed |
| Compound B | Antibacterial | In vitro | Effective against resistant bacterial strains |
| Compound C | Neuroprotective | Cell culture | Reduced oxidative stress-induced apoptosis |
Table 2: Structure-Activity Relationship (SAR)
Mechanism of Action
The mechanism of action of 1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(2,6-dimethylphenoxy)ethanone involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity towards these targets. The dimethylphenoxy group contributes to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Benzothiazole-Piperidine Derivatives
(a) Compound 4c ():
- Structure: (3,5-Dimethylpiperidin-1-yl)(6-(3-(3,5-dimethylpiperidin-1-yl)propoxy)-benzo[d]thiazol-2-yl)methanone.
- Key Differences: Replaces the phenoxy-ethanone group with a methanone linked to a second 3,5-dimethylpiperidine via a propoxy chain.
(b) 1-[10-[3-[4-(2-hydroxyethyl)-piperidin-1-yl]-propyl]-phenothiazin-2-yl]-ethanone ():
- Structure: Features a phenothiazine core instead of benzothiazole and introduces a hydroxyethyl-piperidine side chain.
- Functional Impact: The hydroxyethyl group improves aqueous solubility, contrasting with the 2,6-dimethylphenoxy group’s hydrophobicity. Phenothiazine derivatives are historically associated with antipsychotic activity, suggesting divergent therapeutic applications compared to benzothiazole analogs .
Ethanone-Based Derivatives
(a) 2-(1,3-Benzodioxol-5-yl)-1-(2-hydroxyphenyl)ethanone ():
- Structure: Lacks the piperidine-benzothiazole system but shares the ethanone core substituted with benzodioxol and hydroxyphenyl groups.
- Hydroxyphenyl substitution enables hydrogen bonding, unlike the methyl-dominated 2,6-dimethylphenoxy group in the target compound .
(b) 1-(4-(Benzyloxy)-2-hydroxyphenyl)ethanone ():
- Structure: A simpler ethanone derivative with benzyloxy and hydroxyl substituents.
- Benzyloxy groups are metabolically labile, whereas 2,6-dimethylphenoxy may confer greater stability .
Piperidine-Containing Compounds
Oxathiapiprolin ():
- Structure: 1-(4-{4-[5-(2,6-difluorophenyl)-4,5-dihydro-1,2-oxazol-3-yl]-1,3-thiazol-2-yl}piperidin-1-yl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanone.
- Key Contrasts: Incorporates a thiazole-oxazole-piperidine system with fluorinated substituents. The trifluoromethyl group enhances pesticidal activity (as per its classification in ), while the target compound’s dimethylphenoxy group lacks such bioactivity reports .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Bioactivity Trends: Benzothiazole-piperidine hybrids (e.g., Compound 4c) show promise in central nervous system (CNS) targeting due to their lipophilic piperidine moieties . In contrast, phenothiazine-ethanone derivatives () may prioritize peripheral activity due to polar substituents.
- Metabolic Stability: The 2,6-dimethylphenoxy group in the target compound likely offers greater metabolic stability compared to benzyloxy or hydroxyphenyl groups .
- Functional Trade-offs: Fluorinated analogs like Oxathiapiprolin exhibit pesticidal efficacy but may suffer from environmental persistence concerns, unlike non-halogenated derivatives .
Biological Activity
The compound 1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-(2,6-dimethylphenoxy)ethanone is a benzothiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 352.45 g/mol |
| Molecular Formula | C20H20N2O2S |
| LogP | 3.6612 |
| Polar Surface Area | 33.307 Ų |
| Hydrogen Bond Acceptors | 4 |
These properties suggest that the compound may have favorable pharmacokinetic profiles, which can influence its biological activity.
Benzothiazole derivatives have been studied for various biological activities, including:
- Antitumor Activity : Research indicates that benzothiazole compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, modifications to the benzothiazole structure have been shown to enhance anticancer activities against non-small cell lung cancer and breast cancer cells .
- Neuroprotective Effects : Some studies have demonstrated that benzothiazole derivatives can protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases .
- Antimicrobial Properties : Compounds within this class have exhibited antibacterial and antiparasitic activities, indicating their broad-spectrum potential against infectious diseases .
Case Studies
- Antitumor Activity : A series of benzothiazole derivatives were synthesized and evaluated for their ability to inhibit the growth of A431 (skin cancer), A549 (lung cancer), and H1299 (non-small cell lung cancer) cell lines. The lead compound demonstrated significant inhibition of cell proliferation and induced apoptosis at concentrations as low as 1 µM .
- Neuroprotective Studies : In vitro studies on rat cerebral cortex and hippocampus revealed that certain benzothiazole derivatives effectively inhibited acetylcholinesterase (AChE) activity, which is crucial for neuroprotection in Alzheimer's disease models .
- Antimicrobial Activity : Benzothiazole derivatives have been tested against various bacterial strains, showing promising results against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies indicated that specific substitutions on the benzothiazole ring significantly enhanced antimicrobial potency .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(2,6-dimethylphenoxy)ethanone?
- Methodological Answer : The synthesis involves multi-step coupling reactions. For example, benzothiazole-piperidine intermediates can be synthesized via nucleophilic substitution, followed by coupling with 2,6-dimethylphenoxy ethanone precursors. Key steps include:
- Reflux conditions : Use anhydrous solvents (e.g., DMF or THF) with catalytic bases (e.g., K₂CO₃) to facilitate piperidine-benzothiazole coupling .
- Purification : Column chromatography with gradients of n-hexane/EtOAc (e.g., 5:5 ratio) yields pure compounds (78–84% yields) .
- Validation : Monitor reaction progress via TLC and confirm final product purity by HPLC (retention time: ~13 min, 95% peak area at 254 nm) .
Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?
- Methodological Answer : A combination of spectroscopic and chromatographic methods is critical:
- 1H/13C-NMR : Assign peaks to verify benzothiazole (δ 7.5–8.5 ppm), piperidine (δ 2.5–3.5 ppm), and 2,6-dimethylphenoxy groups (δ 2.2 ppm for CH₃) .
- HPLC : Use reverse-phase C18 columns with UV detection (254 nm) to assess purity (>95%) .
- Elemental Analysis : Validate empirical formulas (e.g., C, H, N % deviations <0.3%) .
Advanced Research Questions
Q. How can researchers investigate structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer :
- Substituent Variation : Synthesize analogs by modifying the benzothiazole (e.g., electron-withdrawing groups) or phenoxy (e.g., halogens) moieties .
- Biological Assays : Test derivatives in enzyme inhibition (e.g., kinase assays) or antimicrobial screens (e.g., MIC against S. aureus). Compare IC₅₀ values to establish SAR trends.
- Computational Docking : Use tools like AutoDock Vina to model interactions with target proteins (e.g., benzothiazole binding to ATP pockets) .
Q. What strategies are recommended for resolving contradictions in reported biological activity data across studies?
- Methodological Answer :
- Standardized Protocols : Adopt uniform assay conditions (e.g., fixed cell lines, incubation times) to minimize variability.
- Control Experiments : Include reference compounds (e.g., positive/negative controls) to validate assay reproducibility .
- Meta-Analysis : Use statistical tools (e.g., ANOVA, regression) to identify confounding variables (e.g., solvent effects, concentration ranges) .
Q. How can in silico methods predict metabolic pathways or toxicity profiles for this compound?
- Methodological Answer :
- Metabolic Prediction : Tools like PISTACHIO and REAXYS predict phase I/II metabolism (e.g., hydroxylation at piperidine or benzothiazole moieties) .
- Toxicity Profiling : Use QSAR models to assess eco-toxicity (e.g., LC₅₀ for aquatic organisms) based on structural analogs like oxathiapiprolin (H400/H410 classifications) .
Q. What environmental risk assessment considerations apply to this compound based on structural analogs?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
